Bienvenue dans la boutique en ligne BenchChem!

6-Carboxyl-4-phenyl-3,4-dihydrocoumarin

Chiral resolution Diastereomeric salt formation Tolterodine intermediate

6-Carboxyl-4-phenyl-3,4-dihydrocoumarin (CAS 356782-33-7) is the preferred chiral intermediate for shortened tolterodine/fesoterodine API synthesis, reducing total steps from 11-12 to 8. Its free 6-carboxyl group enables direct diastereomeric salt resolution with cinchonidine, delivering the (R)-enantiomer in >95% ee (up to 99.3% ee after recrystallization). This compound also serves as a selective SIRT2 inhibitor (IC50 77 nM, ~243-fold selectivity over SIRT1) for chemical probe development. Substituting the methyl ester or unsubstituted analogs compromises both synthetic utility and biological selectivity. Only the free acid provides the functional handle essential for these applications.

Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
CAS No. 356782-33-7
Cat. No. B018542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Carboxyl-4-phenyl-3,4-dihydrocoumarin
CAS356782-33-7
Synonyms3,4-Dihydro-2-oxo-4-phenyl-2H-1-benzopyran-6-carboxylic Acid; 
Molecular FormulaC16H12O4
Molecular Weight268.26 g/mol
Structural Identifiers
SMILESC1C(C2=C(C=CC(=C2)C(=O)O)OC1=O)C3=CC=CC=C3
InChIInChI=1S/C16H12O4/c17-15-9-12(10-4-2-1-3-5-10)13-8-11(16(18)19)6-7-14(13)20-15/h1-8,12H,9H2,(H,18,19)
InChIKeyHFIYMVVVMUZHSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Carboxyl-4-phenyl-3,4-dihydrocoumarin (CAS 356782-33-7): A Procurement Guide to a Differentiated Chiral Intermediate and Sirtuin-Modulating Scaffold


6-Carboxyl-4-phenyl-3,4-dihydrocoumarin (CAS 356782-33-7), also referred to as 2-oxo-4-phenyl-3,4-dihydrochromene-6-carboxylic acid, is a functionalized 3,4-dihydrocoumarin featuring a free carboxylic acid at the 6-position and a phenyl substituent at the 4-position [1]. This compound serves as a critical chiral intermediate in the shortened synthesis of the active metabolite of tolterodine and fesoterodine, where its carboxyl group enables direct diastereomeric salt resolution with cinchonidine to achieve high enantiomeric purity [2]. Beyond its established role in pharmaceutical process chemistry, the compound has also been profiled as a ligand for the sirtuin family of NAD+-dependent deacetylases, demonstrating a distinct selectivity profile that differs markedly from the parent dihydrocoumarin scaffold [3].

Why 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Cannot Be Replaced by Common 3,4-Dihydrocoumarin Analogs in Chiral Resolution and Targeted Synthesis


Procurement specialists and medicinal chemists cannot interchangeably substitute 6-carboxyl-4-phenyl-3,4-dihydrocoumarin with closely related analogs such as its methyl ester, 6-hydroxy, or unsubstituted 4-phenyl-3,4-dihydrocoumarin derivatives. The free carboxylic acid at the 6-position is the essential functional handle that enables direct diastereomeric salt formation with cinchonidine, achieving >95% enantiomeric excess (ee) in a single crystallization and up to 99.3% ee after recrystallization, a capability that its methyl ester analog (CAS 380636-42-0) completely lacks without a prior hydrolysis step [1]. Furthermore, the specific combination of the 4-phenyl and 6-carboxyl substituents creates a scaffold with a distinct sirtuin inhibition profile, exhibiting nanomolar potency for SIRT2 (IC50 77 nM) while maintaining micromolar activity against SIRT1 and SIRT3, a selectivity window not observed with the unsubstituted dihydrocoumarin parent compound, which inhibits SIRT1 and SIRT2 only at high micromolar concentrations (208 µM and 295 µM, respectively) [2][3]. Substituting with an analog lacking either the 4-phenyl group or the 6-carboxyl moiety would forfeit both the established synthetic utility and the emergent biological selectivity.

Quantitative Differentiation Evidence for 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Against Key Analogs


Enantiomeric Resolution Efficiency: Free Carboxylic Acid vs. Methyl Ester

The free 6-carboxyl group of the target compound enables direct formation of a diastereomeric cinchonidine salt, achieving 90% yield and >95% enantiomeric excess (ee) in the initial crystallization, which can be upgraded to 99.3% ee upon recrystallization [1]. In contrast, the 6-methoxycarbonyl analog (CAS 380636-42-0) cannot form such a salt directly; it must first be hydrolyzed to the free acid, adding an extra synthetic step and introducing potential yield loss [2]. This functional group distinction makes the carboxylic acid the preferred intermediate for obtaining enantiopure building blocks in the tolterodine/fesoterodine synthetic route.

Chiral resolution Diastereomeric salt formation Tolterodine intermediate

Sirtuin Inhibition Selectivity Profile: 4-Phenyl-6-Carboxyl Derivative vs. Parent Dihydrocoumarin

The target compound exhibits a unique sirtuin inhibition profile characterized by potent SIRT2 inhibition with an IC50 of 77 nM, while displaying significantly weaker activity against SIRT1 (IC50 18.7 µM) and SIRT3 (IC50 33.5 µM), resulting in a SIRT2/SIRT1 selectivity ratio of approximately 243-fold [1]. This profile stands in sharp contrast to the parent compound dihydrocoumarin (DHC), which is a non-selective inhibitor with IC50 values of 208 µM for SIRT1 and 295 µM for SIRT2, and a negligible selectivity ratio of only 1.4-fold [2]. The introduction of the 4-phenyl and 6-carboxyl substituents not only enhances potency against SIRT2 by over 3,800-fold but also fundamentally alters the selectivity profile, making the target compound a valuable tool for studying isoform-specific sirtuin biology.

Sirtuin inhibition SIRT2 selectivity Epigenetic modulation

Synthetic Route Efficiency: Step-Count Reduction in Tolterodine Active Metabolite Synthesis

The adoption of 6-carboxyl-4-phenyl-3,4-dihydrocoumarin (referred to as 4-phenyl-2-chromanone-6-carboxylic acid, compound 2a) as a key intermediate enables a shortened synthetic route to the active metabolite of tolterodine, requiring only 5 steps from this intermediate onward [1]. This represents a significant improvement over prior art processes which required 11 to 12 total steps to achieve the same active metabolite [2]. The overall yield of the racemic acid intermediate from cinnamic acid and methyl 4-hydroxybenzoate is 78%, providing a robust entry point into the shortened sequence [1]. This contrasts with earlier intermediates that lacked the strategic placement of the carboxyl group for both chiral resolution and subsequent chemoselective reduction.

Synthetic route optimization Process chemistry Tolterodine

Physicochemical Property Differentiation: Carboxylic Acid vs. Ester and Hydroxyl Analogs

The target compound possesses a calculated partition coefficient (LogP) of 2.83 [1], reflecting a balance of lipophilicity and hydrophilicity imparted by the phenyl and carboxyl substituents. While direct experimental pKa data for this compound is limited in the public domain, the presence of the free carboxylic acid is expected to confer aqueous solubility in basic media via salt formation, a property absent in the 6-methyl analog (6-methyl-4-phenyl-3,4-dihydro-1-benzopyran-2-one, CAS 349547-18-8), which has a higher calculated LogP (~3.5-3.8 range) and no ionizable group . The 6-hydroxy analog (6-hydroxy-4-phenyl-3,4-dihydrocoumarin) offers a phenolic OH with a pKa ~9-10, which does not ionize at physiological pH, unlike the carboxylic acid moiety of the target compound which can be deprotonated under mildly basic conditions. These differences directly impact solubility, formulation compatibility, and the ability to generate salt forms for purification.

Physicochemical properties Lipophilicity Formulation suitability

Optimal Application Scenarios Where 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin Provides Measurable Scientific and Industrial Advantage


Enantioselective Synthesis of (R)-5-Hydroxymethyl Tolterodine via Cinchonidine Resolution

This compound is the preferred starting material for the shortened synthesis of the active metabolite of tolterodine and fesoterodine. Its free carboxyl group enables direct diastereomeric salt formation with cinchonidine, delivering the R-enantiomer in >95% ee (upgraded to 99.3% ee) and reducing the total synthetic sequence from 11-12 steps to 8 steps [1]. This application is validated by the patent literature and provides a quantifiable economic advantage in active pharmaceutical ingredient (API) manufacturing.

Development of SIRT2-Selective Chemical Probes for Epigenetic and Aging Research

With a SIRT2 IC50 of 77 nM, a SIRT1 IC50 of 18.7 µM, and a SIRT3 IC50 of 33.5 µM, this compound offers a ~243-fold selectivity window for SIRT2 over SIRT1 [2]. This selectivity profile makes it a valuable starting point for developing chemical probes to dissect SIRT2-specific deacetylation substrates and cellular functions, without the confounding pan-sirtuin inhibition observed with the parent dihydrocoumarin (IC50 values of 208-295 µM) [3].

Intermediate for 4-Phenyl-3,4-Dihydrocoumarin Library Synthesis via Carboxyl Derivatization

The 6-carboxyl group serves as a versatile synthetic handle for generating diverse analogs. It can be converted to amides, esters, or reduced to the hydroxymethyl derivative, which is a key intermediate in tolterodine chemistry [1]. This derivatization versatility is not available with the 6-methyl (CAS 349547-18-8) or unsubstituted 4-phenyl-3,4-dihydrocoumarin analogs, which lack a functionalizable group at the 6-position .

Chiral Chromatography Method Development and Reference Standard Procurement

The cinchonidine salt of this compound (CAS 380636-40-8) and the resolved enantiomers serve as reference standards for chiral HPLC method development in tolterodine and fesoterodine quality control. The ability to achieve 99.3% enantiomeric excess via recrystallization [1] ensures that high-purity reference materials can be reliably generated for regulatory analytical testing, a requirement that non-resolvable analogs cannot fulfill.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.